molecular formula C22H21BrN6O5S B10898176 2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{2-hydroxy-5-nitro-3-methoxybenzylidene}propanohydrazide

2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{2-hydroxy-5-nitro-3-methoxybenzylidene}propanohydrazide

Cat. No.: B10898176
M. Wt: 561.4 g/mol
InChI Key: ADZPXHZKKRGMEF-WYMPLXKRSA-N
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Description

2-{[4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’~1~-[(E)-1-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]propanohydrazide is a complex organic compound that features a triazole ring, a bromophenyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’~1~-[(E)-1-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]propanohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated benzene derivative.

    Attachment of the Allyl Group: The allyl group is attached through an alkylation reaction.

    Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting the intermediate with hydrazine hydrate.

    Final Coupling Reaction: The final step involves coupling the triazole intermediate with the aldehyde derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group or the hydroxyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include epoxides or carboxylic acids.

    Reduction: Products may include amines or hydroxylamines.

    Substitution: Products depend on the nucleophile used, such as substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding triazole chemistry and the behavior of complex organic molecules.

Biology

In biological research, the compound is investigated for its potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for developing new antibiotics.

Medicine

In medicinal chemistry, the compound is explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential lead compound for anticancer drug development.

Industry

In the industrial sector, the compound’s unique properties may be utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’~1~-[(E)-1-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]propanohydrazide involves its interaction with cellular targets. The triazole ring can bind to enzymes or receptors, inhibiting their function. The bromophenyl group may enhance binding affinity, while the hydrazide moiety can form hydrogen bonds with target molecules. These interactions disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-Allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’~1~-[(E)-1-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]propanohydrazide
  • **2-{[4-Allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’~1~-[(E)-1-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]propanohydrazide

Uniqueness

The uniqueness of 2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’~1~-[(E)-1-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]propanohydrazide lies in its bromophenyl group, which can enhance its biological activity compared to similar compounds with different halogen substitutions. The combination of the triazole ring, allyl group, and hydrazide moiety also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H21BrN6O5S

Molecular Weight

561.4 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]propanamide

InChI

InChI=1S/C22H21BrN6O5S/c1-4-9-28-20(14-5-7-16(23)8-6-14)25-27-22(28)35-13(2)21(31)26-24-12-15-10-17(29(32)33)11-18(34-3)19(15)30/h4-8,10-13,30H,1,9H2,2-3H3,(H,26,31)/b24-12+

InChI Key

ADZPXHZKKRGMEF-WYMPLXKRSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C(=CC(=C1)[N+](=O)[O-])OC)O)SC2=NN=C(N2CC=C)C3=CC=C(C=C3)Br

Canonical SMILES

CC(C(=O)NN=CC1=C(C(=CC(=C1)[N+](=O)[O-])OC)O)SC2=NN=C(N2CC=C)C3=CC=C(C=C3)Br

Origin of Product

United States

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